REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[S:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][C:21]1=[O:26])(=[O:19])=[O:18].[CH:27]([O:40][C:41]([NH:43][C:44]1[NH:45][C:46](=[O:57])[C:47]2[N:48]=[CH:49][N:50]([CH2:53][C:54](O)=[O:55])[C:51]=2[N:52]=1)=[O:42])([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[S:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17]([N:20]1[CH2:25][CH2:24][N:23]([C:54](=[O:55])[CH2:53][N:50]2[CH:49]=[N:48][C:47]3[C:46](=[O:57])[NH:45][C:44]([NH:43][C:41]([O:40][CH:27]([C:34]4[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=4)[C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)=[O:42])=[N:52][C:51]2=3)[CH2:22][C:21]1=[O:26])(=[O:19])=[O:18] |f:0.1|
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Name
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1-(benzothiazole-2-sulfonyl)-piperazin-2-one trifluoroacetic acid salt
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F.S1C(=NC2=C1C=CC=C2)S(=O)(=O)N2C(CNCC2)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)OC(=O)NC=1NC(C=2N=CN(C2N1)CC(=O)O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
S1C(=NC2=C1C=CC=C2)S(=O)(=O)N2C(CN(CC2)C(CN2C=1N=C(NC(C1N=C2)=O)NC(=O)OC(C2=CC=CC=C2)C2=CC=CC=C2)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |